molecular formula C21H33N3O B2389804 1-phenyl-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine CAS No. 2034478-96-9

1-phenyl-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine

Cat. No.: B2389804
CAS No.: 2034478-96-9
M. Wt: 343.515
InChI Key: RVTPMKXABCTDMO-UHFFFAOYSA-N
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Description

1-phenyl-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a tetrahydro-2H-pyran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction using phenyl halides.

    Introduction of Tetrahydro-2H-pyran-2-ylmethyl Group: This step involves the reaction of the piperazine derivative with tetrahydro-2H-pyran-2-ylmethyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Phenyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-phenyl-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with various biological targets, including receptors and enzymes.

Mechanism of Action

The mechanism of action of 1-phenyl-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine involves its interaction with specific molecular targets. These targets may include neurotransmitter receptors, ion channels, or enzymes. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-phenylpiperazine: Lacks the tetrahydro-2H-pyran-2-ylmethyl group.

    4-(2-phenylethyl)piperazine: Contains a phenylethyl group instead of the tetrahydro-2H-pyran-2-ylmethyl group.

Uniqueness

1-phenyl-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine is unique due to the presence of both the phenyl and tetrahydro-2H-pyran-2-ylmethyl groups, which may confer distinct pharmacological properties and reactivity compared to similar compounds.

Properties

IUPAC Name

1-[1-(oxan-2-ylmethyl)piperidin-4-yl]-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O/c1-2-6-19(7-3-1)23-13-15-24(16-14-23)20-9-11-22(12-10-20)18-21-8-4-5-17-25-21/h1-3,6-7,20-21H,4-5,8-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTPMKXABCTDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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